N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H23N7O5S2 and its molecular weight is 589.65. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anti-inflammatory Activities
A series of derivatives, including N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, were synthesized and evaluated for their potential antioxidant and anti-inflammatory activities. These compounds were assessed through various assays, including DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. The study found that certain compounds displayed good antioxidant activity across multiple assays, and some exhibited excellent anti-inflammatory activity (Koppireddi et al., 2013).
Antimicrobial and Antiviral Properties
Research indicates that benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, closely related to the compound , possess significant antibacterial, antifungal, and antiviral activities. These compounds showed notable effectiveness against certain bacteria strains such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, and also demonstrated substantial protective and inactivation activities against the tobacco mosaic virus (Tang et al., 2019).
Anticancer Potential
A study evaluating the antitumor activity of benzothiazole derivatives bearing different heterocyclic rings found that certain compounds showed considerable anticancer activity against various cancer cell lines. These derivatives were designed using a structure that acted as a pharmacophoric group, indicating the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).
Anti-Inflammatory and MAP Kinase Inhibition
Further research on benzothiazole derivatives revealed their in vitro and in vivo anti-inflammatory activities and inhibition of p38α MAP kinase. Among these compounds, some showed remarkable edema inhibition and an improved gastrointestinal safety profile, indicating their potential as anti-inflammatory agents (Tariq et al., 2018).
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O5S2/c1-39-20-12-6-17(7-13-20)14-24(35)28-15-23-31-32-27(33(23)18-8-10-19(11-9-18)34(37)38)40-16-25(36)30-26-29-21-4-2-3-5-22(21)41-26/h2-13H,14-16H2,1H3,(H,28,35)(H,29,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKDPWTBGMSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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